

A Comprehensive Spectroscopic Analysis of (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

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Compound of Interest

Compound Name: (5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid

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Abstract: **(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid** is a bespoke chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures.^[1] This guide provides a comprehensive, in-depth analysis of the essential spectroscopic techniques required for the unambiguous structural elucidation and quality assessment of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is structured to serve as a practical reference, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity. While direct, published spectra for this specific isomer are not widely available, this guide establishes a robust predictive framework based on established principles and data from analogous structures, empowering researchers to confidently acquire and interpret their own analytical data.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The title compound features a phenylboronic acid scaffold substituted with a fluorine atom and a diethylcarbamoyl group, positioned to impart specific electronic and steric properties.

Caption: Structure of **(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	<chem>C11H15BFNO3</chem>	Calculated
Molecular Weight	239.05 g/mol	PubChem[2]
IUPAC Name	(5-(diethylcarbamoyl)-2-fluorophenyl)boronic acid	IUPAC Nomenclature

| CAS Number | 871332-64-8 (Isomer) | PubChem[2] |

Note: Data corresponds to the closely related isomer 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid, as comprehensive data for the title compound is not available in public databases.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this specific compound, a multi-nuclear approach (^1H , ^{13}C , ^{11}B , ^{19}F) is essential for complete characterization.

Theoretical Framework & Experimental Causality

- ^1H NMR: Provides information on the number, connectivity, and chemical environment of protons. The integration gives the relative ratio of protons, while coupling constants (J -values) reveal neighboring protons.
- ^{13}C NMR: Reveals the number of unique carbon atoms and their electronic environment. The chemical shift is sensitive to hybridization and electronegative substituents.
- ^{11}B NMR: Is diagnostic for the boronic acid functional group. The chemical shift and signal width indicate the coordination state (trigonal vs. tetrahedral) and environment of the boron atom.[3][4][5]

- ^{19}F NMR: A highly sensitive nucleus that confirms the presence and chemical environment of the fluorine atom. C-F coupling can be observed in ^{13}C spectra, aiding in assignments.

Predicted Spectral Features

The following predictions are based on established chemical shift principles and data from analogous substituted phenylboronic acids.[6][7][8]

Table 2: Predicted ^1H and ^{13}C NMR Data (Solvent: DMSO-d₆)

Assignment	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Key Correlations (HMBC)
B(OH) ₂	8.0-8.5 (broad s, 2H)	-	C1
Aromatic CH (H3)	7.4-7.6 (m, 1H)	~115-120 (d, JCF)	C1, C2, C4, C5
Aromatic CH (H4)	7.6-7.8 (m, 1H)	~125-130	C5, C6, C=O
Aromatic CH (H6)	7.8-8.0 (m, 1H)	~130-135	C1, C2, C5, C=O
N-CH ₂	3.2-3.5 (broad q, 4H)	~40-45	C=O, N-CH ₃
N-CH ₂ -CH ₃	1.0-1.2 (broad t, 6H)	~12-15	N-CH ₂
Aromatic C-B (C1)	-	~128-132	H3, H6, B(OH) ₂
Aromatic C-F (C2)	-	~160-165 (d, $^1\text{JCF} \approx 245$ Hz)	H3, H6
Aromatic C-CON (C5)	-	~135-140	H4, H6
C=O	-	~168-172	H4, H6, N-CH ₂

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for obtaining high-fidelity data.

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for boronic acids due to its ability to solubilize polar compounds and exchange with the acidic B(OH)₂ protons).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire data with a spectral width of ~ 16 ppm, a relaxation delay of 2-5 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (~ 220 ppm) and a larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- 2D NMR (COSY, HSQC, HMBC): Acquire 2D correlation spectra to definitively assign proton and carbon signals and confirm the connectivity of the molecular fragments.
- ^{11}B and ^{19}F NMR: If available, acquire spectra for these nuclei using appropriate standards ($\text{BF}_3\cdot\text{OEt}_2$ for ^{11}B , CFCl_3 for ^{19}F). This provides orthogonal confirmation of key functional groups.

Caption: Workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.

Theoretical Framework

Molecular bonds vibrate at specific frequencies. When exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum is a plot of this absorption, allowing for the identification of functional groups like O-H, C=O, and C-F.

Expected Spectral Features

The IR spectrum will be dominated by characteristic absorptions from the boronic acid and diethylamide moieties.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400 - 3200	O-H Stretch (H-bonded)	B(OH) ₂	Broad, Strong
3080 - 3010	Aromatic C-H Stretch	Ar-H	Medium
2975 - 2850	Aliphatic C-H Stretch	-CH ₂ , -CH ₃	Medium-Strong
1650 - 1630	C=O Stretch (Amide I)	-C(=O)N-	Strong
1600, 1475	C=C Stretch	Aromatic Ring	Medium
1380 - 1350	B-O Stretch	Boronic Acid	Strong
1250 - 1200	C-N Stretch	Diethylamide	Medium
1100 - 1050	C-F Stretch	Aryl-Fluoride	Strong

Reference data for boronic acids and amides were used for these predictions.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Lower the instrument's anvil to apply consistent pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
- Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Theoretical Framework

MS measures the mass-to-charge ratio (m/z) of ionized molecules. In Electrospray Ionization (ESI), a sample in solution is sprayed into the mass spectrometer, creating fine, charged droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed. This "soft" ionization technique is ideal for polar molecules like boronic acids, as it typically keeps the molecule intact.[\[12\]](#)[\[13\]](#)

Expected Ions and Fragmentation

Analysis of boronic acids by MS can be complex due to their tendency to dehydrate or form cyclic boroxine structures.[\[14\]](#) However, ESI-MS should provide a clear molecular ion.

Table 4: Predicted High-Resolution MS (HRMS) Data (ESI)

Ion Type	Predicted m/z	Formula	Description
$[\text{M}+\text{H}]^+$	240.1204	$\text{C}_{11}\text{H}_{16}\text{BFNO}_3^+$	Protonated molecular ion (Positive Mode)
$[\text{M}-\text{H}]^-$	238.1067	$\text{C}_{11}\text{H}_{14}\text{BFNO}_3^-$	Deprotonated molecular ion (Negative Mode)
$[\text{M}+\text{Na}]^+$	262.1023	$\text{C}_{11}\text{H}_{15}\text{BFNNaO}_3^+$	Sodium adduct (Positive Mode)
$[\text{M}-\text{H}_2\text{O}+\text{H}]^+$	222.1098	$\text{C}_{11}\text{H}_{14}\text{BFNO}_2^+$	Dehydrated fragment

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid (for positive mode) or 0.1%

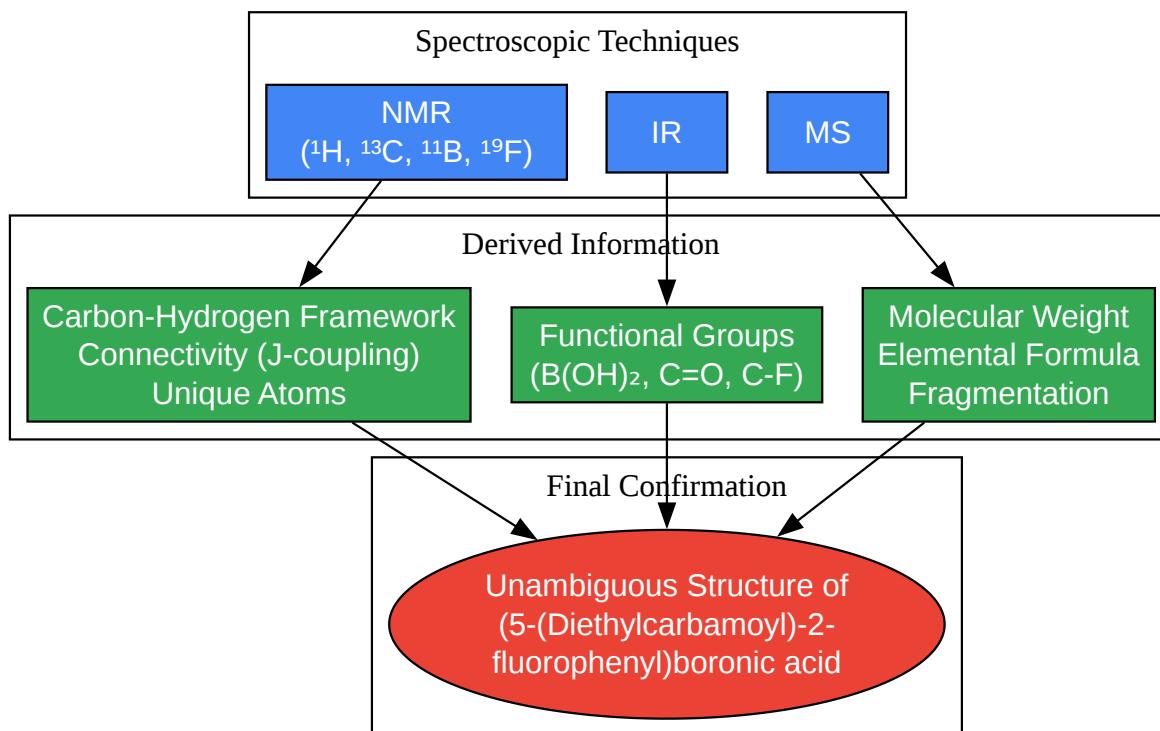
ammonium hydroxide (for negative mode).

- Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to purify it before it enters the mass spectrometer. This removes non-volatile salts and impurities.
- Ionization: Utilize an ESI source. Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
- Analysis: Acquire data in both positive and negative ion modes. Perform a full scan to identify the molecular ion.
- Tandem MS (MS/MS): To confirm the structure, select the molecular ion ($[M+H]^+$) for collision-induced dissociation (CID). The resulting fragment ions can be matched to the predicted structure, confirming the connectivity of the amide and boronic acid groups.

Caption: Workflow for structural confirmation by LC-MS/MS.

Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.



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Caption: Integrated workflow for structural elucidation.

This integrated approach ensures that the assigned structure is consistent across all analytical methods:

- MS provides the exact molecular formula.
- IR confirms the presence of the key C=O, O-H, B-O, and C-F functional groups.
- NMR puts all the pieces together, confirming the substitution pattern on the aromatic ring and the structure of the diethylamide side chain, providing the definitive proof of identity.

Conclusion

The structural characterization of **(5-(Diethylcarbamoyl)-2-fluorophenyl)boronic acid** requires a meticulous and multi-faceted analytical approach. By systematically applying NMR, IR, and MS, researchers can obtain a complete and unambiguous data package. This guide provides the theoretical basis, predictive data, and robust experimental protocols necessary to perform this analysis with confidence. Adherence to these methodologies will ensure high-quality, reproducible data, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.

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